Tetrahydrofurfuryl butyrate
Overview
Description
Tetrahydrofurfuryl butyrate is an organic compound belonging to the class of fatty acid esters. It is known for its fruity aroma, often described as having pineapple, banana, and tropical fruit nuances . This compound is commonly used as a flavoring agent in the food industry .
Mechanism of Action
Target of Action
Tetrahydrofurfuryl butyrate is a fatty acid ester . It is used as a flavoring agent in the food industry . The primary targets of this compound are likely to be the taste receptors in the human body, specifically those that respond to the flavors it imparts.
Mode of Action
Upon ingestion, it imparts specific flavors, such as pineapple and cheese , which are detected by these receptors. This interaction triggers a signal transduction pathway, leading to the perception of taste.
Pharmacokinetics
It is known that the compound is used as a flavoring agent, suggesting that it is likely to be rapidly absorbed and metabolized in the body to exert its flavor-enhancing effects .
Result of Action
The primary result of this compound’s action is the enhancement of flavor in foods. By interacting with taste receptors, it imparts specific flavors, enhancing the overall taste experience . .
Action Environment
The action of this compound is influenced by various environmental factors. For instance, the compound’s flavor-enhancing effects may be affected by the overall composition of the food in which it is used. Additionally, factors such as pH and temperature could potentially influence its stability and efficacy .
Biochemical Analysis
Biochemical Properties
Tetrahydrofurfuryl butyrate plays a role in biochemical reactions as a fatty acid ester. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with esterases, which catalyze the hydrolysis of esters into their corresponding alcohols and acids . This interaction is crucial for the metabolism and breakdown of this compound in biological systems. Additionally, it may interact with transport proteins that facilitate its movement across cellular membranes.
Cellular Effects
This compound influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For instance, butyrate, a related compound, is known to modulate cell proliferation, differentiation, and function in the gastrointestinal tract . This compound may exhibit similar effects, impacting the expression of genes involved in metabolic pathways and influencing cellular energy balance.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific biomolecules. It may bind to receptors or enzymes, leading to the activation or inhibition of certain pathways. For example, butyrate is known to act as a histone deacetylase inhibitor, affecting gene expression by altering chromatin structure . This compound may exert its effects through similar mechanisms, influencing the transcriptional regulation of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Its stability and degradation are important factors to consider. The compound is relatively stable under standard storage conditions but may degrade over extended periods or under specific environmental conditions . Long-term studies have shown that butyrate can have lasting effects on cellular function, including sustained changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may have beneficial effects on metabolic health, such as improving lipid profiles and reducing inflammation . At high doses, it may exhibit toxic or adverse effects, including gastrointestinal disturbances and alterations in gut microbiota composition . These dosage-dependent effects highlight the importance of careful dose optimization in experimental studies.
Metabolic Pathways
This compound is involved in various metabolic pathways. It is metabolized by esterases into tetrahydrofurfuryl alcohol and butyric acid . These metabolites can further participate in metabolic processes, such as the tricarboxylic acid cycle and fatty acid oxidation. The compound’s metabolism may also influence metabolic flux and the levels of specific metabolites in cells .
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. It may be taken up by cells through passive diffusion or facilitated transport mechanisms . Once inside the cell, it can be distributed to various cellular compartments, including the cytoplasm and organelles, where it exerts its biochemical effects.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can influence energy metabolism, or to the nucleus, where it can affect gene expression by interacting with chromatin-modifying enzymes.
Preparation Methods
Tetrahydrofurfuryl butyrate can be synthesized through the esterification of tetrahydrofurfuryl alcohol with butyric acid. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, under reflux conditions to facilitate the esterification process . Industrial production methods may involve continuous processes with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Tetrahydrofurfuryl butyrate undergoes various chemical reactions, including:
Oxidation: Oxidizing agents can convert this compound into corresponding carboxylic acids and other oxidation products.
Reduction: Reducing agents can reduce this compound to its corresponding alcohols.
Common reagents used in these reactions include sulfuric acid for hydrolysis, potassium permanganate for oxidation, and lithium aluminum hydride for reduction . The major products formed from these reactions are tetrahydrofurfuryl alcohol, butyric acid, and their respective derivatives .
Scientific Research Applications
Tetrahydrofurfuryl butyrate has several scientific research applications:
Chemistry: It is used as a model compound in studies of esterification and hydrolysis reactions.
Biology: Its aroma properties make it useful in studies related to olfactory receptors and flavor perception.
Medicine: Research into its potential therapeutic effects and interactions with biological systems is ongoing.
Industry: It is widely used in the flavor and fragrance industry due to its pleasant aroma.
Comparison with Similar Compounds
Tetrahydrofurfuryl butyrate can be compared with other similar compounds, such as:
Furfuryl butyrate: Similar in structure but lacks the tetrahydrofuran ring, resulting in different aroma characteristics.
Tetrahydrofurfuryl acetate: Similar ester but with an acetate group instead of a butyrate group, leading to different chemical properties and uses.
Tetrahydrofurfuryl propionate: Another similar ester with a propionate group, used in different flavor applications.
This compound is unique due to its specific combination of the tetrahydrofuran ring and butyrate group, which imparts its distinctive aroma and chemical properties .
Properties
IUPAC Name |
oxolan-2-ylmethyl butanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O3/c1-2-4-9(10)12-7-8-5-3-6-11-8/h8H,2-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPZVDLFOAZNCBU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)OCC1CCCO1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50862877 | |
Record name | Butanoic acid, (tetrahydro-2-furanyl)methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50862877 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colourless liquid; Heavy sweet aroma reminiscent of apricot and pineapple | |
Record name | Tetrahydrofurfuryl butyrate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1432/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
Insoluble in water, Soluble (in ethanol) | |
Record name | Tetrahydrofurfuryl butyrate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1432/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.007-1.013 | |
Record name | Tetrahydrofurfuryl butyrate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1432/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
2217-33-6, 92345-48-7 | |
Record name | Tetrahydrofurfuryl butyrate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2217-33-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tetrahydrofurfuryl butyrate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002217336 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Butanoic acid, (tetrahydro-2-furanyl)methyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Butanoic acid, (tetrahydro-2-furanyl)methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50862877 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (tetrahydro-2-furyl)methyl butyrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.010 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TETRAHYDROFURFURYL BUTYRATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W41378D174 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Tetrahydrofurfuryl butyrate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0036188 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does tetrahydrofurfuryl butyrate affect plant tissue development?
A: this compound exhibits a unique effect on bean plants, notably the absence of root primordia formation near the application site []. Instead, it primarily stimulates xylem tissue, leading to callus formation largely composed of parenchymatous cells with areas of meristematic activity []. This response is localized within a few millimeters of the application site, unlike other tested substances [].
Q2: What is the significance of studying this compound's impact on plants?
A2: Understanding the specific effects of this compound on plant tissue, particularly its localized action and stimulation of specific cell types, can provide valuable insights into plant growth regulation and potential applications in agriculture. For instance, it could be further investigated for its use in controlling plant development or inducing specific tissue growth.
Q3: Can this compound be synthesized enzymatically, and what are the advantages of this approach?
A: While the provided abstracts don't detail the enzymatic synthesis process, one abstract mentions the use of immobilized lipase for esterification and transesterification reactions in producing this compound []. Enzymatic synthesis offers several benefits over traditional chemical methods, including milder reaction conditions, higher selectivity, and reduced environmental impact. Further research in this area could optimize the enzymatic synthesis of this compound.
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